molecular formula C12H12Cl2O3 B010203 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid CAS No. 104023-75-8

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Cat. No. B010203
M. Wt: 275.12 g/mol
InChI Key: DQXVWYCZSNWWIU-UHFFFAOYSA-N
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Description

“2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid” is a chemical compound with the CAS Number: 104023-75-81. It has a molecular weight of 275.131.



Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(4-ethyoxyphenyl)-2,2-dichlorocyclopropane-1-carboxylic acid with substituted aniline2. The resultant mixture is then vigorously stirred at ambient temperature2. The synthesized compound has shown moderate fungicidal and insecticidal activities2.



Molecular Structure Analysis

The molecular formula of this compound is C12H12Cl2O31. The InChI code for this compound is 1S/C12H12Cl2O3/c1-2-17-9-5-3-8 (4-6-9)11 (10 (15)16)7-12 (11,13)14/h3-6H,2,7H2,1H3, (H,15,16)1.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound. However, it is known that it can be used in the synthesis of α-hydroxy esters3.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 275.131. Other physical and chemical properties such as boiling point, melting point, and solubility are not readily available in the searched resources.


Scientific Research Applications

  • Chiral Compound Synthesis : The resolution of trans-2,2-dichloro-3-methylcyclopropanecarboxylic acid is applied in generating chiral methyl esters and enantiomers of dimethyl 2-methylsuccinates (Kovalenko & Kulinkovich, 2011).

  • Biological Activities : Synthesis of 2,2-dimethyl-3-(2′-chloro-3′, 3′, 3′-trifluoro-1-pro-penyl)cyclopropanecarboxylic acid and its esters led to the production of p-methoxymethyl-benzyl est, indicating potential biological activities (Gu Ke, 1989).

  • Affinity Purification Techniques : 1-Amino-2-(hydroxymethyl)-cyclopropanecarboxylic acid is utilized in affinity purification techniques and in the generation of antibodies (Pirrung, Dunlap, & Trinks, 1989).

  • Polymerization Initiator : Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the cationic polymerization of N-vinylcarbazole at temperatures above 60°C (Li, Padías, & Hall, 1992).

  • Optical Activity Synthesis : The synthesis of optically active 2 ethyl 1 amino cyclopropanecarboxylic acid yields significant outcomes (Gui, 1998).

  • Tobacco Flavor Synthesis : The synthesized novel tobacco flavor, 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid (HCCA), can be used in large-scale syntheses (Lu Xin-y, 2013).

  • Insecticidal and Antibacterial Applications : Some derivatives exhibited insecticidal and antibacterial activities, with significant mortality rates for certain pests (Shan, 2008).

  • Antimicrobial and Antioxidant Properties : Synthesized compounds showed excellent antibacterial activity, remarkable antifungal properties, and profound antioxidant potential (Raghavendra et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, it is always recommended to handle chemical compounds with appropriate safety measures.


Future Directions

The compound has shown moderate fungicidal and insecticidal activities2, indicating potential for further research in these areas. However, more studies are needed to fully understand its properties and potential applications.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2,2-dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-2-17-9-5-3-8(4-6-9)11(10(15)16)7-12(11,13)14/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXVWYCZSNWWIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2(CC2(Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544266
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid

CAS RN

104023-75-8
Record name 2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
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2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
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2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
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2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
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2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid
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2,2-Dichloro-1-(4-ethoxyphenyl)cyclopropanecarboxylic acid

Citations

For This Compound
5
Citations
瀬口宏一郎, 浅香四郎, 加藤義郎, 山口勇 - Journal of Pesticide Science, 1991 - jlc.jst.go.jp
Absorption, distribution, excretion and metabolism of 14 C-cycloprothrin [(RS)-α-cyano-3-phenoxybenzyl (RS)-2, 2-dichloro-1-(4-ethoxyphenyl)-[3- 14 C]cyclopropanecarboxylate] were …
Number of citations: 0 jlc.jst.go.jp
K SEGUCHI, S ASAKA, Y KATOH… - Nippon Noyaku …, 1991 - jlc.jst.go.jp
Absorption, distribution, excretion and metabolism of 14C-cycloprothrin [(RS)-ce-cyano-3-phenoxybenzyl(RS)-2, 2-dichloro-l-(4-ethoxyphenyl)-[3-14C] cyclopropanecarboxylate] were …
Number of citations: 3 jlc.jst.go.jp
B Jiang, H Wang, QM Fu, ZY Li - Chirality, 2008 - Wiley Online Library
The synthesis and separation of the isomers of the pesticide cycloprothrin have been realized for the first time. Complete separation was achieved on a DAICEL CHIRALCEL® OJ‐H …
Number of citations: 20 onlinelibrary.wiley.com
瀬口宏一郎, 浅香四郎, 加藤義郎… - Journal of Pesticide …, 1991 - jstage.jst.go.jp
シクロプロトリンは水稲, 野菜, 果樹等の害虫を防除するために開発された殺虫剤である. Cyclopropane 環の 3 位を 14 C で標識したシクロプロトリンを用いて, ラットにおける吸収, 分布, 排泄および…
Number of citations: 4 www.jstage.jst.go.jp
瀬口宏一郎, 堺信一, 小林久文… - Journal of Pesticide …, 1991 - jstage.jst.go.jp
シクロプロトリンは水稲, 野菜, 果樹等の害虫を防除するために開発された殺虫剤である. Cyclopropane 環の 3 位を 14 C で標識したシクロプロトリンを用いて, イネにおける吸収移行および代謝…
Number of citations: 4 www.jstage.jst.go.jp

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